

Comparative Guide to (E)-MS0019266: A Meta-Analysis of Preclinical and Clinical Data

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Compound of Interest

Compound Name: (E)-MS0019266

Cat. No.: B1676847

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Disclaimer: The compound "(E)-MS0019266" could not be definitively identified in publicly available scientific literature and chemical databases. It is presumed to be an internal, proprietary, or otherwise non-publicly disclosed identifier. This guide will therefore focus on a well-documented compound with a similar nomenclature, E7386, a novel oral anticancer agent. The information presented herein is intended for researchers, scientists, and drug development professionals.

Introduction to E7386

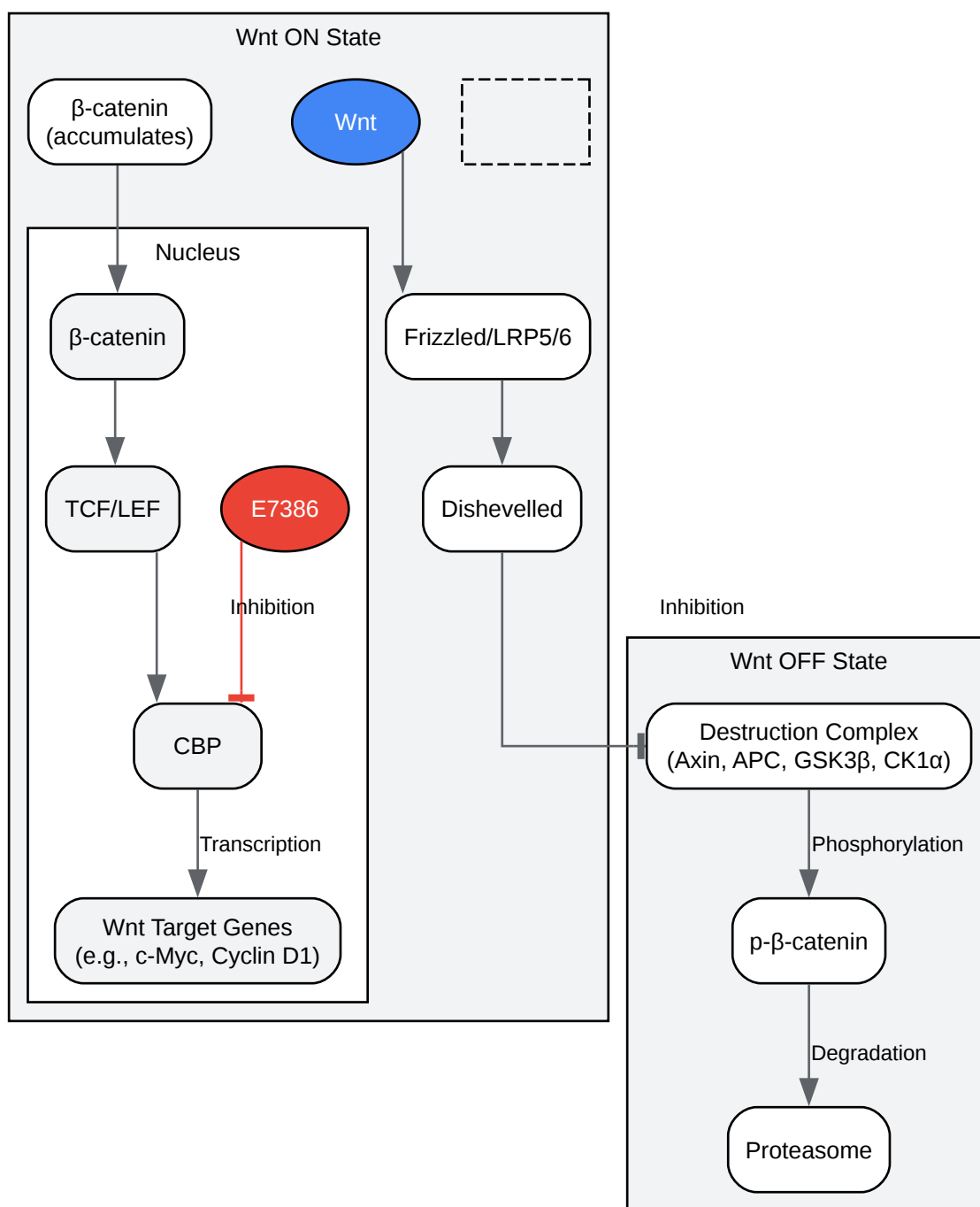
E7386 is a first-in-class, orally active small molecule inhibitor that targets the protein-protein interaction between β -catenin and its transcriptional coactivator, CREB-binding protein (CBP). [1][2] This interaction is a critical downstream step in the Wnt/ β -catenin signaling pathway, which is frequently dysregulated in various cancers.[2][3] By disrupting the β -catenin/CBP complex, E7386 aims to suppress the transcription of Wnt target genes, thereby inhibiting tumor growth and modulating the tumor microenvironment.[2][4]

Mechanism of Action: The Wnt/ β -Catenin Signaling Pathway

The Wnt/ β -catenin signaling pathway plays a crucial role in embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of many cancers. In the absence of a Wnt ligand, a "destruction complex" phosphorylates β -catenin, targeting it for ubiquitination and proteasomal degradation. Upon Wnt binding to its receptor, this complex is inactivated, leading

to the accumulation of β -catenin in the cytoplasm and its subsequent translocation to the nucleus. There, it binds to TCF/LEF transcription factors and recruits co-activators like CBP to initiate the transcription of target genes involved in proliferation, survival, and differentiation.

E7386 intervenes at this critical nuclear step by preventing the binding of β -catenin to CBP.[4] This selective inhibition is intended to block the oncogenic functions of activated Wnt signaling. However, some studies suggest that the mechanism of action of E7386 may extend beyond specific CBP/ β -catenin antagonism, potentially involving the integrated stress response.[5][6]



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Caption: Wnt/β-catenin signaling pathway and the mechanism of action of E7386.

Comparative Performance Data

In Vitro Potency of CBP/β-Catenin Inhibitors

Compound	Target Interaction	Cell Line	IC50	Citation(s)
E7386	β -catenin/CBP	HEK293	0.0484 μ mol/L	[7]
E7386	β -catenin/CBP	ECC10 (gastric cancer)	0.0147 μ mol/L	[7]
ICG-001	β -catenin/CBP	HEK293	3.31 μ mol/L	[7]
C-82	β -catenin/CBP	HEK293	0.356 μ mol/L	[7]

Preclinical In Vivo Efficacy of E7386

Animal Model	Cancer Type	Treatment	Outcome	Citation(s)
ECC10 Xenograft	Gastric Cancer	E7386	Inhibition of tumor growth	[2]
ApcMin/+ Mice	Intestinal Polyposis	E7386	Suppression of polyp formation	[2]
MMTV-Wnt1 Transgenic Mice	Mammary Tumors	E7386	Antitumor activity	[2]
MMTV-Wnt1 Transgenic Mice	Mammary Tumors	E7386 + anti-PD-1 antibody	Synergistic antitumor activity	[2]
RAG and BNL Syngeneic Models	Various	E7386 + Lenvatinib + anti-PD-1	Enhanced tumor regression	[8]

Clinical Trial Data for E7386

Trial ID	Phase	Indication	Status	Key Findings/Endpoints	Citation(s)
NCT03833700	Phase 1	Advanced Solid Tumors	Ongoing	Recommended Phase 2 dose determined as 120 mg BID. Most common treatment-related adverse events were nausea and vomiting.	[9]
NCT04008797	Phase 1b/2	Hepatocellular Carcinoma	Ongoing	Evaluating E7386 in combination with Lenvatinib.	[6]
Study 201	Phase 1b/2	Solid Tumors	Initiated	E7386 in combination with Pembrolizumab.	[10]

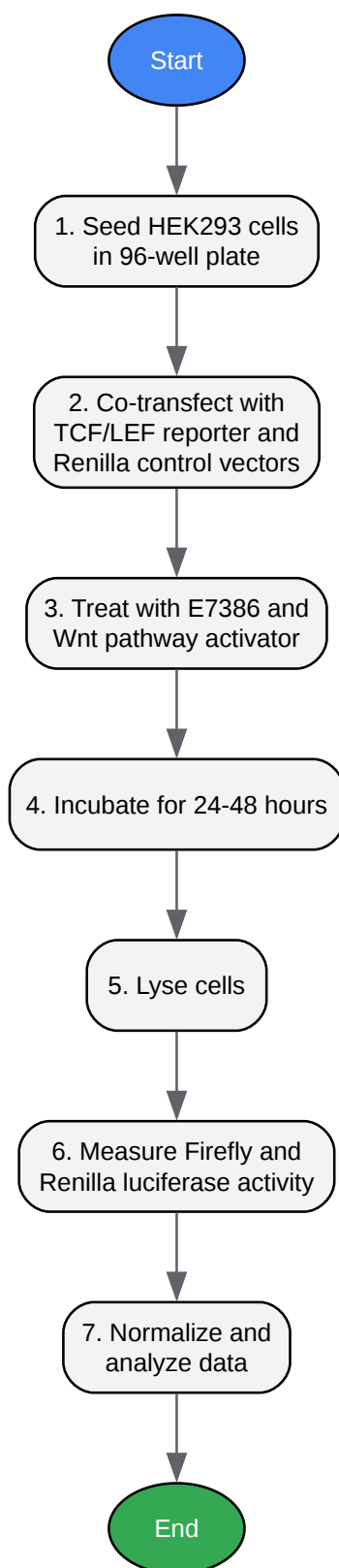
Experimental Protocols

TCF/LEF Reporter Assay

This assay is a standard method to quantify the activity of the Wnt/ β -catenin signaling pathway.

- **Cell Culture and Seeding:** HEK293 or other suitable cells are cultured in DMEM supplemented with 10% FBS.[\[6\]](#) Cells are seeded into 96-well plates at a density that allows for approximately 90% confluency at the time of transfection.[\[5\]](#)

- **Transfection:** Cells are co-transfected with a TCF/LEF luciferase reporter vector and a constitutively expressing Renilla luciferase vector (as an internal control for transfection efficiency).[5] Transfection reagents like Lipofectamine 2000 are commonly used.[9]
- **Treatment:** After transfection (typically 24 hours), cells are treated with the test compound (e.g., E7386) at various concentrations.[6] Wnt signaling is often activated using LiCl or Wnt3a-conditioned media.[11]
- **Luciferase Assay:** Approximately 48 hours after transfection, cell lysates are prepared, and firefly and Renilla luciferase activities are measured using a luminometer and a dual-luciferase assay system.[5]
- **Data Analysis:** The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency. The fold change in reporter activity relative to a vehicle control is then calculated.



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Caption: Workflow for a TCF/LEF dual-luciferase reporter assay.

In Vivo Animal Models

This model is used to study Wnt-driven mammary tumorigenesis.

- **Animals:** MMTV-Wnt1 transgenic mice, which express the Wnt1 oncogene under the control of the mouse mammary tumor virus promoter, are used.[2][12]
- **Tumor Monitoring:** Mice are monitored regularly for tumor development. Tumor size is measured with calipers.[2]
- **Treatment:** Once tumors reach a specified size, mice are randomized into treatment and control groups. E7386 is administered orally.[2]
- **Endpoint Analysis:** At the end of the study, tumors are excised, weighed, and processed for histological and molecular analysis (e.g., IHC, RNA sequencing).[2]

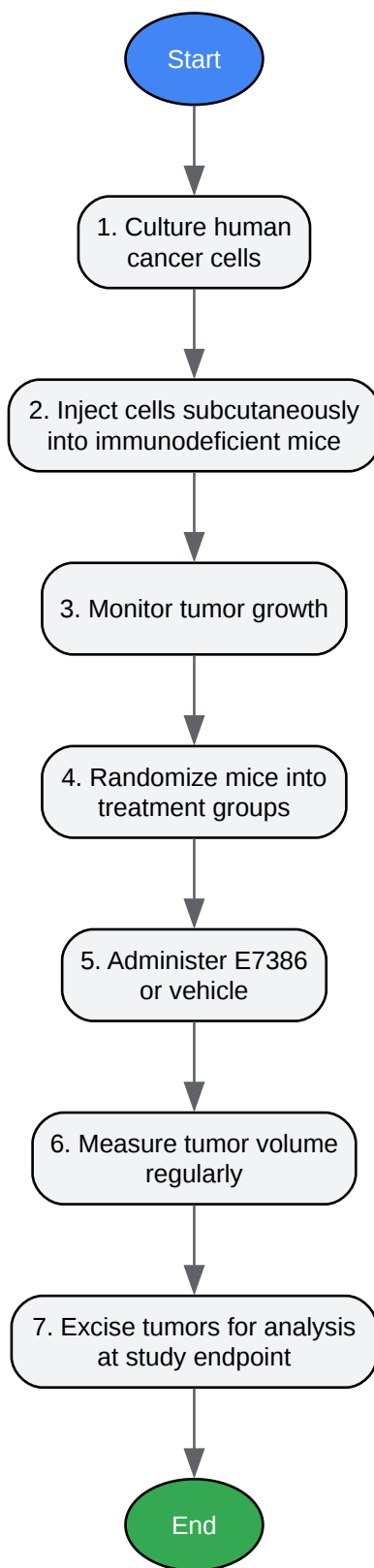
This model recapitulates familial adenomatous polyposis, a human hereditary colorectal cancer syndrome.

- **Animals:** ApcMin/+ mice, which have a heterozygous germline mutation in the Apc gene, are used.[2][13]
- **Treatment:** Treatment with E7386 is initiated at a specified age.
- **Endpoint Analysis:** At the end of the study, the entire intestinal tract is removed, and the number and size of polyps are quantified under a dissecting microscope.[13]

This model is used to assess the efficacy of a compound on human tumors.

- **Cell Culture:** Human cancer cells (e.g., ECC10) are cultured in vitro.[2]
- **Implantation:** A specific number of cells are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into immunodeficient mice.[14]
- **Tumor Growth and Treatment:** Once tumors are established, mice are randomized and treated with E7386 or a vehicle control.[2]

- Endpoint Analysis: Tumor volume is monitored throughout the study. At the end of the study, tumors are excised for further analysis.[2]



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Caption: General workflow for a xenograft mouse model study.

Conclusion

E7386 is a promising oral inhibitor of the Wnt/ β -catenin signaling pathway with demonstrated preclinical efficacy in various cancer models. Clinical trials are currently underway to evaluate its safety and efficacy in patients with advanced solid tumors, both as a monotherapy and in combination with other anticancer agents. While E7386 shows greater in vitro potency compared to earlier generation CBP/ β -catenin inhibitors like ICG-001, further research is needed to fully elucidate its mechanism of action and clinical potential. The experimental protocols and comparative data presented in this guide provide a valuable resource for researchers in the field of cancer drug development.

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